![molecular formula C8H13ClO2S B13645986 Spiro[2.5]octane-5-sulfonyl chloride](/img/structure/B13645986.png)
Spiro[2.5]octane-5-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[2.5]octane-5-sulfonyl chloride is an organic compound with the chemical formula C_8H_13ClO_2S. It is characterized by a spirocyclic structure, which includes a sulfonyl chloride functional group. This compound is typically a colorless to pale yellow liquid with a pungent odor and is used primarily as an intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[2.5]octane-5-sulfonyl chloride generally involves the reaction of a spirocyclic compound with thionyl chloride. One common method includes the sulfonation of Spiro[2.5]octane followed by chlorination. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the corrosive nature of the reagents involved .
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[2.5]octane-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form Spiro[2.5]octane-5-sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonyl Derivatives: Formed by the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
Spiro[2.5]octane-5-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential use in drug development due to its ability to modify pharmacologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Spiro[2.5]octane-5-sulfonyl chloride primarily involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[2.5]octane-1-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at a different position.
Norcarane: Another spirocyclic compound used in similar types of reactions.
Uniqueness
Spiro[2.5]octane-5-sulfonyl chloride is unique due to its specific spirocyclic structure and the position of the sulfonyl chloride group, which imparts distinct reactivity and properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C8H13ClO2S |
|---|---|
Molekulargewicht |
208.71 g/mol |
IUPAC-Name |
spiro[2.5]octane-7-sulfonyl chloride |
InChI |
InChI=1S/C8H13ClO2S/c9-12(10,11)7-2-1-3-8(6-7)4-5-8/h7H,1-6H2 |
InChI-Schlüssel |
NURLURXXLYCPLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC2(C1)CC2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


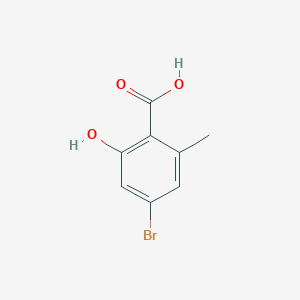
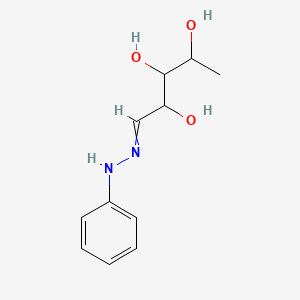
![5,6-Difluoro-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B13645929.png)
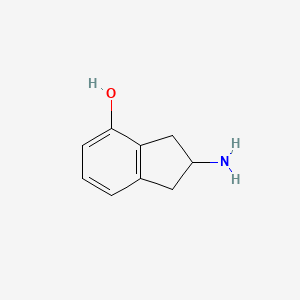
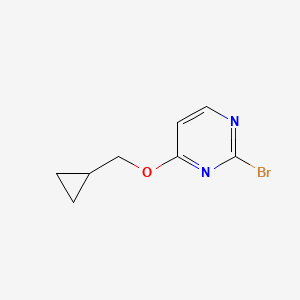
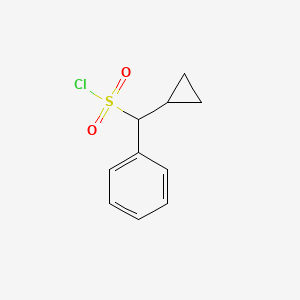
![benzyl N-[1-(methylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B13645951.png)
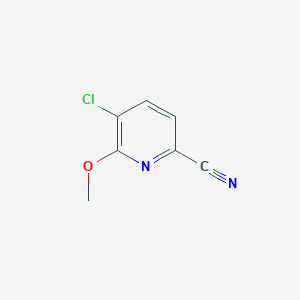
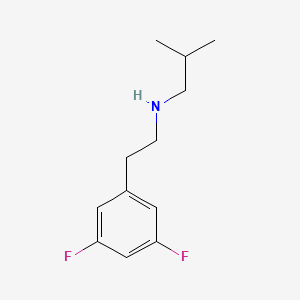
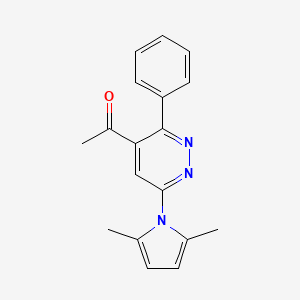
![3-Propyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B13645972.png)
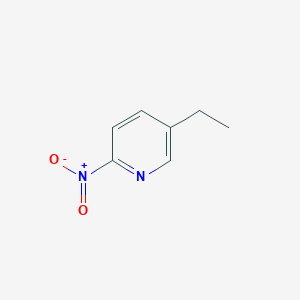
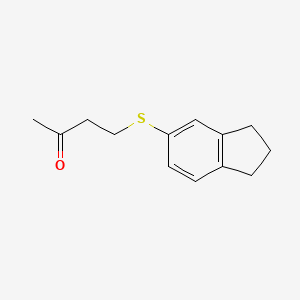
![Ethyl 2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B13646014.png)
